3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate
Description
3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, substituted with ethoxycarbonyl and phenoxy groups, as well as a fluorobenzoate moiety
Properties
IUPAC Name |
[3-(4-ethoxycarbonylphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FO7/c1-2-30-24(28)15-7-9-16(10-8-15)32-22-14-31-21-13-17(11-12-19(21)23(22)27)33-25(29)18-5-3-4-6-20(18)26/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCCUUPUMOUBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification of the phenolic hydroxyl group using ethyl chloroformate in the presence of a base like pyridine.
Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic aromatic substitution reaction, where the phenol derivative reacts with a suitable leaving group on the chromen-4-one core.
Addition of the Fluorobenzoate Moiety: The final step involves the esterification of the chromen-4-one derivative with 2-fluorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions, while electrophilic substitutions may require reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate
- 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzoate
- 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate
Uniqueness
3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is unique due to the specific combination of functional groups and the fluorobenzoate moiety. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable subject of study in various scientific fields.
Biological Activity
3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromenone core structure with various functional groups that contribute to its biological activity. Its IUPAC name is ethyl 4-[7-(2-fluorobenzoyl)oxy-4-oxochromen-3-yl]oxybenzoate.
| Property | Value |
|---|---|
| Molecular Formula | C25H17F O7 |
| Molecular Weight | Approximately 432.39 g/mol |
| CAS Number | 637753-05-0 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor or activator , modulating biochemical pathways involved in disease processes.
- Enzyme Inhibition : The compound can bind to the active site of enzymes, preventing substrate access and thus inhibiting enzymatic activity.
- Signal Transduction Modulation : It may influence signaling pathways by interacting with specific receptors or proteins, altering cellular responses.
Antioxidant Activity
Research indicates that chromenone derivatives possess significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. Studies have indicated that similar compounds exhibit moderate inhibitory effects against COX-2 and lipoxygenases, which are involved in the synthesis of pro-inflammatory mediators .
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. These findings suggest potential applications in cancer therapeutics.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study evaluated the inhibitory effects of related chromenone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds showed IC50 values indicating moderate inhibition, suggesting potential for neuroprotective applications .
- Antioxidant Evaluation : Another study assessed the antioxidant capacity of chromenone derivatives using DPPH radical scavenging assays. The results indicated significant scavenging activity, supporting their use in formulations aimed at reducing oxidative damage .
- Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that the compound effectively reduced cell viability in MCF-7 cells with an IC50 value of approximately 15 µM, indicating promising anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
